molecular formula C13H10INO B2563943 4-(4-Iodobenzoyl)aniline CAS No. 40292-20-4

4-(4-Iodobenzoyl)aniline

Cat. No.: B2563943
CAS No.: 40292-20-4
M. Wt: 323.133
InChI Key: IIOSETFVJQUSRX-UHFFFAOYSA-N
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Description

4-(4-Iodobenzoyl)aniline, also known by its IUPAC name (4-aminophenyl)(4-iodophenyl)methanone, is an organic compound with the molecular formula C13H10INO and a molecular weight of 323.13 g/mol . This compound is characterized by the presence of both an iodine atom and an aniline group attached to a benzoyl moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 4-(4-Iodobenzoyl)aniline typically involves the following steps:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-(4-Iodobenzoyl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(4-Iodobenzoyl)aniline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-(4-Iodobenzoyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The iodine atom and the aniline group play crucial roles in its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar compounds to 4-(4-Iodobenzoyl)aniline include:

This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

(4-aminophenyl)-(4-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOSETFVJQUSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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